molecular formula C21H23N3O6 B213949 methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate

methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate

货号 B213949
分子量: 413.4 g/mol
InChI 键: JCMXKQOCGOSGFI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用机制

Methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate inhibits BTK, which is a key enzyme in the BCR signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to apoptosis and cell death. In addition, BTK inhibition also disrupts the interaction between B-cells and the microenvironment, which is critical for the survival and growth of B-cell malignancies.
Biochemical and Physiological Effects:
methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has been shown to inhibit BTK activity in both healthy and malignant B-cells. In preclinical models, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has been shown to induce apoptosis and cell death in B-cell malignancies, as well as inhibit tumor growth and metastasis. In addition, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has been shown to disrupt the interaction between B-cells and the microenvironment, which is critical for the survival and growth of B-cell malignancies.

实验室实验的优点和局限性

One of the major advantages of methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate is its specificity for BTK, which reduces the risk of off-target effects. In addition, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has shown potent anti-tumor activity in preclinical models, making it a promising candidate for the treatment of B-cell malignancies. However, like any other small molecule inhibitor, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has limitations, including the potential for drug resistance and the need for combination therapies to improve efficacy.

未来方向

There are several future directions for the development of methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibition. Another area of focus is the development of combination therapies that can improve the efficacy of BTK inhibitors. In addition, the development of next-generation BTK inhibitors with improved pharmacokinetic properties and reduced toxicity is also an area of active research. Finally, the evaluation of BTK inhibitors in other B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma, is also an important area of future research.
In conclusion, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. While there are limitations to its use, there are several future directions for the development of BTK inhibitors, including the identification of biomarkers, the development of combination therapies, and the evaluation of BTK inhibitors in other B-cell malignancies.

合成方法

The synthesis of methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate involves several steps, starting with the reaction of 2,4-dimethoxybenzoic acid with furoyl chloride to form 2-furoyl-4,5-dimethoxybenzoic acid. This intermediate is then reacted with 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-1,3,4-thiadiazole-2-thiol to form the key intermediate. The final step involves the reaction of the key intermediate with methyl chloroformate to form methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate.

科学研究应用

Methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has shown potent anti-tumor activity, both as a single agent and in combination with other therapies.

属性

产品名称

methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate

分子式

C21H23N3O6

分子量

413.4 g/mol

IUPAC 名称

methyl 2-[[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C21H23N3O6/c1-12-8-13(2)24(23-12)11-14-6-7-17(30-14)20(25)22-16-10-19(28-4)18(27-3)9-15(16)21(26)29-5/h6-10H,11H2,1-5H3,(H,22,25)

InChI 键

JCMXKQOCGOSGFI-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)C

规范 SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。